N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound featuring a benzodioxole moiety, an indole core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:
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Formation of the Benzodioxole Intermediate
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Preparation of the Indole Core
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Coupling of Intermediates
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Final Assembly
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction
- Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
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Substitution
- Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of quinones or epoxides
Reduction: Formation of alcohols or amines
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
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Medicine
- Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Studied for its effects on microtubule dynamics and tubulin polymerization.
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Industry
- Potential applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents like paclitaxel and vinblastine.
Comparison with Similar Compounds
Similar Compounds
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Paclitaxel
- A well-known microtubule-stabilizing agent used in cancer therapy.
- Similar mechanism of action but different chemical structure.
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Vinblastine
- Another microtubule-targeting agent that inhibits tubulin polymerization.
- Structurally distinct but functionally similar.
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Colchicine
- Binds to tubulin and inhibits microtubule polymerization.
- Used in the treatment of gout and as a research tool.
Uniqueness
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific structural features, such as the benzodioxole moiety and the dimethoxyindole core. These features may confer distinct binding properties and biological activities compared to other microtubule-targeting agents.
Properties
Molecular Formula |
C21H21N3O6 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O6/c1-27-15-5-6-17(28-2)20-13(15)10-14(24-20)21(26)22-8-7-19(25)23-12-3-4-16-18(9-12)30-11-29-16/h3-6,9-10,24H,7-8,11H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
BQMAQOSJPZJUIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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